molecular formula C9H10ClNO3 B11887004 (4-Chloro-3-methoxypyridin-2-yl)methyl acetate

(4-Chloro-3-methoxypyridin-2-yl)methyl acetate

Cat. No.: B11887004
M. Wt: 215.63 g/mol
InChI Key: IIOSRWIIOIBXOE-UHFFFAOYSA-N
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Description

(4-Chloro-3-methoxypyridin-2-yl)methyl acetate is an organic compound with the molecular formula C8H8ClNO3 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-methoxypyridin-2-yl)methyl acetate can be achieved through several methods. One common approach involves the reaction of 4-chloro-3-methoxypyridine with acetic anhydride in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-methoxypyridin-2-yl)methyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines .

Scientific Research Applications

(4-Chloro-3-methoxypyridin-2-yl)methyl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Chloro-3-methoxypyridin-2-yl)methyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chloro-3-methoxypyridin-2-yl)methyl acetate is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H10ClNO3

Molecular Weight

215.63 g/mol

IUPAC Name

(4-chloro-3-methoxypyridin-2-yl)methyl acetate

InChI

InChI=1S/C9H10ClNO3/c1-6(12)14-5-8-9(13-2)7(10)3-4-11-8/h3-4H,5H2,1-2H3

InChI Key

IIOSRWIIOIBXOE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=NC=CC(=C1OC)Cl

Origin of Product

United States

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